molecular formula C18H22N4O B2586222 N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900874-94-4

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2586222
CAS No.: 900874-94-4
M. Wt: 310.401
InChI Key: OBHCLSXNYIGEGT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolopyrimidine class. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl, propyl, and methoxyethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl, propyl, and methoxyethyl groups can be achieved through various substitution reactions. For instance, the phenyl group can be introduced via a Suzuki coupling reaction, while the propyl and methoxyethyl groups can be added through alkylation reactions using appropriate alkyl halides.

    Final Assembly: The final compound is obtained by combining the substituted pyrazolo[1,5-a]pyrimidine intermediate with the amine group under suitable conditions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenyl-substituted Pyrazoles: Compounds with phenyl groups attached to pyrazole rings.

    Methoxyethyl-substituted Amines: Compounds with methoxyethyl groups attached to amine functionalities.

Uniqueness

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-3-7-15-12-17(19-10-11-23-2)22-18(21-15)16(13-20-22)14-8-5-4-6-9-14/h4-6,8-9,12-13,19H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHCLSXNYIGEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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